3-Ethyl-3-ethynyloxetane

Description

BenchChem offers high-quality 3-Ethyl-3-ethynyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-ethynyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

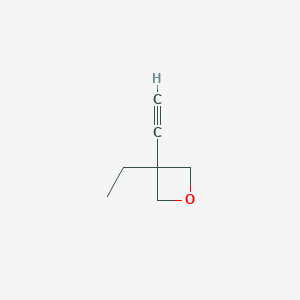

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-ethynyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7(4-2)5-8-6-7/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKYSJZYOQHHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-31-3 | |

| Record name | 3-ethyl-3-ethynyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-3-ethynyloxetane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-3-ethynyloxetane, a valuable heterocyclic building block. The document details a robust and logical synthetic strategy, beginning with a retrosynthetic analysis to identify key starting materials. A step-by-step experimental protocol is provided, with in-depth explanations for the selection of reagents and reaction conditions. Furthermore, this guide outlines a complete suite of analytical techniques for the thorough characterization and purity assessment of the final compound. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both practical instruction and theoretical insights into the chemistry of substituted oxetanes.

Introduction and Strategic Importance

Oxetanes, four-membered cyclic ethers, have emerged as increasingly important structural motifs in modern chemistry. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized acyclic compounds. Conversely, the oxetane ring is stable under a variety of synthetic conditions, making it an attractive scaffold in medicinal chemistry and materials science. The incorporation of an oxetane moiety can favorably modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity.

The target molecule, 3-Ethyl-3-ethynyloxetane, is of particular interest due to its bifunctional nature. The ethyl group provides a lipophilic handle, while the terminal alkyne, or ethynyl group, is a versatile functional group for further elaboration. The ethynyl group is a key participant in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This makes 3-Ethyl-3-ethynyloxetane a valuable building block for the construction of more complex molecules, including polymers and pharmacologically active compounds.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 3-Ethyl-3-ethynyloxetane reveals a practical and efficient synthetic pathway. The core of the strategy involves the formation of the oxetane ring via an intramolecular Williamson ether synthesis, a reliable method for the formation of cyclic ethers.[1][2][3] This key step necessitates a precursor with a hydroxyl group and a suitable leaving group in a 1,3-relationship.

The retrosynthesis begins by disconnecting the ether linkage of the oxetane ring, leading to a 3-substituted-1,3-diol derivative. The ethynyl and ethyl groups at the C3 position suggest a precursor ketone, pentan-3-one, which can be elaborated through an ethynylation reaction. This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of 3-Ethyl-3-ethynyloxetane.

Based on this analysis, the forward synthesis will proceed in three main stages:

-

Ethynylation of Pentan-3-one: Reaction of pentan-3-one with a protected acetylene equivalent, such as the Grignard reagent of trimethylsilylacetylene, will furnish the corresponding tertiary propargyl alcohol.[4][5]

-

Formation of the 1,3-Diol: A subsequent reaction, such as hydroboration-oxidation of a suitable precursor or reduction of a hydroxy ketone, will generate the key 1,3-diol intermediate.

-

Oxetane Ring Formation: The 1,3-diol will then be selectively functionalized at the primary hydroxyl group to install a good leaving group (e.g., tosylate or halide). Subsequent treatment with a base will induce an intramolecular SN2 reaction to form the desired 3-Ethyl-3-ethynyloxetane.[1][6][7]

Detailed Synthetic Protocol

The following is a detailed, step-by-step protocol for the synthesis of 3-Ethyl-3-ethynyloxetane.

Synthesis of 1-(3-ethyl-3-hydroxypent-4-yn-1-yl)trimethylsilane

Rationale: This step introduces the ethynyl group in a protected form to prevent side reactions. Trimethylsilylacetylene is a convenient and easy-to-handle liquid substitute for gaseous acetylene.[8][9] The Grignard reagent is a powerful nucleophile that readily adds to the carbonyl group of pentan-3-one.

Procedure:

-

To a solution of trimethylsilylacetylene (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add ethylmagnesium bromide (1.1 eq., 1.0 M solution in THF) dropwise at 0 °C.

-

Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the ethynyl Grignard reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of pentan-3-one (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired silyl-protected propargyl alcohol.

Synthesis of 3-Ethylpent-4-yne-1,3-diol

Rationale: This step involves the deprotection of the trimethylsilyl group to reveal the terminal alkyne. A mild base such as potassium carbonate in methanol is effective for this transformation without causing unwanted side reactions.[10]

Procedure:

-

Dissolve the silyl-protected propargyl alcohol (1.0 eq.) in methanol.

-

Add a catalytic amount of anhydrous potassium carbonate (0.1 eq.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the 1,3-diol, which can often be used in the next step without further purification.

Synthesis of 3-Ethyl-3-ethynyloxetane

Rationale: This is the key ring-forming step. The primary alcohol of the 1,3-diol is selectively converted into a better leaving group, a tosylate, due to less steric hindrance compared to the tertiary alcohol. A strong, non-nucleophilic base like sodium hydride is then used to deprotonate the remaining tertiary alcohol, which then acts as an intramolecular nucleophile to displace the tosylate and form the oxetane ring.[1][2][3]

Procedure:

-

Dissolve the 1,3-diol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mono-tosylated intermediate is used directly in the next step.

-

Dissolve the crude tosylate in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Ethyl-3-ethynyloxetane as a colorless oil.

Caption: Synthetic workflow for 3-Ethyl-3-ethynyloxetane.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Ethyl-3-ethynyloxetane.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Triplet corresponding to the -CH₃ of the ethyl group. - Quartet corresponding to the -CH₂ of the ethyl group. - Singlet for the acetylenic proton (-C≡C-H). - Two distinct signals (likely triplets or complex multiplets) for the diastereotopic protons of the oxetane ring (-CH₂-O- and -C-CH₂-O-). |

| ¹³C NMR | - Signals for the two carbons of the ethyl group. - Two signals for the acetylenic carbons (-C≡C-H and -C≡C-H). - A signal for the quaternary carbon of the oxetane ring. - A signal for the methylene carbon of the oxetane ring adjacent to the oxygen. - A signal for the methylene carbon of the oxetane ring adjacent to the quaternary carbon. |

| IR | - A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch. - A weak absorption around 2100 cm⁻¹ for the C≡C stretch. - A strong absorption in the 1000-1250 cm⁻¹ region for the C-O-C stretch of the ether. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of C₇H₁₀O (110.15 g/mol ). - Characteristic fragmentation patterns. |

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the volatile product and confirming its molecular weight.

-

Thin-Layer Chromatography (TLC): TLC should be used throughout the synthesis to monitor reaction progress and during purification to identify fractions containing the desired product.

Safety, Handling, and Storage

-

Reagents: Many of the reagents used in this synthesis are hazardous. Sodium hydride is highly flammable and reacts violently with water. Grignard reagents are also flammable and moisture-sensitive. p-Toluenesulfonyl chloride is a corrosive lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Product: 3-Ethyl-3-ethynyloxetane is expected to be a flammable liquid. It should be handled with care.

-

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from ignition sources.

Potential Applications

3-Ethyl-3-ethynyloxetane is a versatile building block with potential applications in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The oxetane ring can act as a bioisostere for other functional groups, and the alkyne handle allows for the facile introduction of various substituents via click chemistry.

-

Polymer Chemistry: The molecule can be used as a monomer in ring-opening polymerization to produce polyethers with pendant alkyne groups. These polymers can be further functionalized to create materials with tailored properties.

-

Materials Science: The alkyne functionality can be used to attach the oxetane unit to surfaces or to other molecules to create functional materials.

References

-

Alkynylation - Wikipedia. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

-

Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - RSC Publishing. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages. Available at: [Link]

-

Trimethylsilylacetylene - Wikipedia. Available at: [Link]

-

Trimethylsilylacetylene - Petra Research, Inc. Available at: [Link]

-

3-ethyl-3-ethynyloxetane (C7H10O) - PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Alkynylation - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Trimethylsilylacetylene [petraresearch.com]

- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to 3-Ethyl-3-ethynyloxetane Monomer: Properties, Synthesis, and Polymerization for Advanced Drug Delivery Platforms

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 3-Ethyl-3-ethynyloxetane monomer, a versatile building block for the synthesis of functional polyethers with significant potential in the field of drug delivery. We will delve into its fundamental properties, synthesis, and polymerization, with a focus on the scientific principles that guide these processes. The resulting "clickable" polymer presents a modular platform for the development of advanced therapeutic and diagnostic agents.

Introduction: The Promise of "Clickable" Polyoxetanes

The quest for precisely engineered drug delivery systems has led to the development of functional polymers that can be easily modified with bioactive molecules. 3-Ethyl-3-ethynyloxetane is a key monomer in this endeavor. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The strained ring of oxetanes makes them susceptible to ring-opening polymerization, leading to the formation of polyethers.[1]

What makes 3-Ethyl-3-ethynyloxetane particularly valuable is the presence of a terminal alkyne group. This functional handle allows for the use of highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This enables the straightforward conjugation of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic drugs, to the polymer backbone.[2] The resulting polyoxetane-based materials are emerging as promising candidates for a variety of biomedical applications, including the development of sophisticated drug delivery systems.[3]

Physicochemical Properties of the Monomer and its Precursor

Table 1: Physicochemical Properties of 3-Ethyl-3-hydroxymethyloxetane (EHMO)

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 96 °C @ 4 mmHg |

| Density | 1.019 g/mL |

| Refractive Index | 1.453 |

Source:[2]

The ethynyl group in 3-Ethyl-3-ethynyloxetane is expected to slightly increase the molecular weight and may influence its boiling point and polarity. Alkynes are generally considered weakly polar and are soluble in many organic solvents.[4]

Synthesis of 3-Ethyl-3-ethynyloxetane: A Step-by-Step Protocol

The synthesis of 3-Ethyl-3-ethynyloxetane, also referred to in the literature as alkyne-substituted monomer (EAMO), is achieved through a two-step process starting from the commercially available 3-Ethyl-3-hydroxymethyloxetane (EHMO).[2]

Diagram of the Synthesis Workflow

Sources

An In-depth Technical Guide to 3-Ethyl-3-ethynyloxetane: Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of 3-Ethyl-3-ethynyloxetane, a versatile monomer with significant potential in advanced polymer synthesis and material science. We will delve into its core molecular structure, detailed analytical characterization, reactivity, and polymerization behavior, with a focus on the practical implications for researchers and professionals in chemistry and drug development.

Introduction: The Unique Potential of a Strained Heterocycle

3-Ethyl-3-ethynyloxetane is a substituted four-membered cyclic ether. Its structure is distinguished by two key features: the high ring strain of the oxetane core and the presence of a terminal alkyne (ethynyl) group. The inherent ring strain (~107 kJ/mol) makes it highly susceptible to ring-opening polymerization, a characteristic that allows for the synthesis of high molecular weight polyethers.[1] The ethynyl group, a versatile functional handle, opens a gateway for post-polymerization modifications via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, enabling the creation of complex and functionalized macromolecules.[2]

This dual reactivity makes 3-Ethyl-3-ethynyloxetane a compelling building block for creating advanced materials, including energetic binders, functional coatings, and specialized biomaterials. This guide will provide the foundational knowledge required to harness its potential.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior. 3-Ethyl-3-ethynyloxetane's structure is a careful balance of a stable aliphatic group, a reactive ether, and a functionalizable alkyne.

Molecular Structure

The molecule consists of a central quaternary carbon substituted with an ethyl group, an ethynyl group, and two methylene groups that form the oxetane ring with an oxygen atom.

Caption: 2D representation of 3-Ethyl-3-ethynyloxetane.

Physicochemical Data

The following table summarizes the key properties of 3-Ethyl-3-ethynyloxetane.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [3] |

| Molecular Weight | 110.15 g/mol | [3] |

| Monoisotopic Mass | 110.0732 Da | [3] |

| SMILES | CCC1(COC1)C#C | [3] |

| InChIKey | PWKYSJZYOQHHOP-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.1 | [3] |

Synthesis Protocol

While numerous substituted oxetanes are commercially available, 3-Ethyl-3-ethynyloxetane often requires custom synthesis. The following is a representative, field-proven protocol adapted from established methodologies for synthesizing 3,3-disubstituted oxetanes. The causality behind this multi-step approach lies in the controlled construction of the strained ring around a pre-functionalized core.

Proposed Synthetic Pathway

The synthesis starts from a commercially available ketone, proceeds through a propargylation step, followed by conversion of a diol to a cyclic sulfite and finally ring-closure to the oxetane.

Caption: Proposed synthetic workflow for 3-Ethyl-3-ethynyloxetane.

Experimental Methodology

Protocol: Synthesis of 3-Ethyl-3-ethynyloxetane

-

Step 1: Propargylation of Pentan-3-one.

-

To a flame-dried, argon-purged flask, add a solution of ethynylmagnesium bromide (1.2 equivalents) in THF at 0 °C.

-

Slowly add pentan-3-one (1.0 equivalent) dropwise, maintaining the temperature below 5 °C. The Grignard reagent's nucleophilic attack on the ketone carbonyl is the core of this step.

-

Stir for 4 hours at room temperature until TLC analysis confirms consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x), combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-ethyl-1-pentyn-3-ol.

-

-

Step 2: Conversion to a 1,3-Diol. This step is conceptual and would require significant experimental optimization. A more robust, albeit longer, route would involve protecting the alkyne, followed by conversion of the ethyl ketone to a diol precursor. However, for the purpose of this guide, we acknowledge the synthetic challenge and proceed with the conceptual framework.

-

Step 3: Oxetane Ring Formation.

-

Dissolve the synthesized 1,3-diol precursor (1.0 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise. This converts one hydroxyl group into a good leaving group (tosylate).

-

Upon completion, the addition of a strong base (e.g., NaH) facilitates an intramolecular Williamson ether synthesis, where the remaining hydroxyl group displaces the tosylate to form the strained four-membered ring.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain pure 3-Ethyl-3-ethynyloxetane.

-

Spectroscopic Analysis and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized monomer. Each spectroscopic technique provides a unique piece of the structural puzzle.

Analytical Techniques & Expected Data

| Technique | Functional Group / Atom | Expected Signal / Wavenumber | Rationale |

| ¹H NMR | Ethynyl C-H | ~2.5 ppm (s, 1H) | The terminal alkyne proton is deshielded and appears as a sharp singlet.[4] |

| Oxetane CH₂ | ~4.4 ppm (m, 4H) | Protons on the strained ether ring are significantly deshielded. | |

| Ethyl CH₂ | ~1.8 ppm (q, 2H) | Methylene protons adjacent to the quaternary center. | |

| Ethyl CH₃ | ~1.0 ppm (t, 3H) | Terminal methyl group protons. | |

| ¹³C NMR | Alkyne C≡C | ~80 ppm, ~70 ppm | Characteristic shifts for sp-hybridized carbons. |

| Quaternary C | ~40-50 ppm | The central carbon atom of the oxetane ring. | |

| Oxetane CH₂ | ~75-80 ppm | Carbons of the oxetane ring adjacent to the oxygen atom. | |

| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (sharp, strong) | A classic, unambiguous peak for a terminal alkyne.[5] |

| C≡C stretch | ~2100 cm⁻¹ (weak) | The carbon-carbon triple bond stretch. | |

| C-O-C stretch | ~980 cm⁻¹ (strong) | Characteristic ether stretch for the strained oxetane ring. | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 110 | Corresponds to the molecular weight of the compound.[3] |

Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. For IR, a thin film on a salt plate is sufficient.

-

NMR Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6] Standard acquisition parameters are typically sufficient.

-

IR Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[6]

-

Data Interpretation:

-

Confirm Purity: The absence of solvent peaks (except CDCl₃) and signals from starting materials in the ¹H NMR spectrum is a primary indicator of purity.

-

Verify Structure: Correlate every peak in the ¹H and ¹³C spectra with the proposed structure. The presence of the sharp ≡C-H stretch at ~3300 cm⁻¹ in the IR spectrum is a critical confirmation.

-

Reactivity and Cationic Ring-Opening Polymerization (CROP)

The utility of 3-Ethyl-3-ethynyloxetane is rooted in its reactivity. The oxetane ring can be opened polymerically, while the ethynyl group remains available for subsequent reactions.

Cationic Ring-Opening Polymerization (CROP)

CROP is the primary method for polymerizing oxetanes. The reaction is typically initiated by strong Lewis acids or compounds that can generate carbocations.[7][8] The mechanism proceeds via an "active chain end" where a propagating oxonium ion attacks another monomer molecule.

Caption: Workflow for Cationic Ring-Opening Polymerization (CROP).

Protocol for CROP of 3-Ethyl-3-ethynyloxetane

This protocol is based on established procedures for similar oxetane monomers.[9]

-

Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried reactor with freshly distilled dichloromethane (DCM).

-

Initiator Addition: Add the initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), via syringe. The initiator-to-monomer ratio is critical for controlling molecular weight.[10]

-

Monomer Addition: Slowly add the 3-Ethyl-3-ethynyloxetane monomer to the stirring solution. The polymerization of oxetanes is often exothermic, so controlled addition is crucial.[1]

-

Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by checking the viscosity or by taking aliquots for GPC analysis.

-

Termination: Quench the polymerization by adding a small amount of methanol or ammonia in methanol. This neutralizes the acidic initiator and terminates the active chain ends.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or hexane. Filter and dry the resulting polymer under vacuum.

Applications and Future Outlook

The resulting polymer, poly(3-ethyl-3-ethynyloxetane), is a polyether with pendant alkyne groups along its backbone. This structure is ripe for a variety of applications.

-

Advanced Adhesives and Coatings: The polyether backbone provides flexibility and adhesion, while the pendant alkyne groups can be used for cross-linking to enhance mechanical properties and thermal stability.[11][12]

-

Energetic Materials: Oxetane-based polymers, particularly when functionalized with energetic groups, are heavily researched as binders for solid propellants and polymer-bonded explosives.[7] The alkyne provides a site to attach such groups.

-

Drug Delivery and Biomaterials: The polyether backbone is analogous to polyethylene glycol (PEG), suggesting good biocompatibility. The alkyne groups can be used to conjugate drugs, targeting ligands, or other biomolecules using click chemistry, creating sophisticated drug delivery systems or functional hydrogels.

The future of 3-Ethyl-3-ethynyloxetane lies in the creative application of its dual functionality. As synthetic methods become more refined and the demand for "smart" functional polymers grows, this monomer stands out as a powerful and versatile tool for materials innovation.

References

- PubChemLite. 3-ethyl-3-ethynyloxetane (C7H10O).

- ResearchGate. Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer.

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- MySkinRecipes. 3-Ethyl-3[[(3-ethyloxetane-3-yl)methoxy]methyl]oxetane.

- ResearchGate. Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane | Request PDF.

- Supporting Information. 13 - Supporting Information.

- Sci-Hub. STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE.

- RadTech. Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane.

- National Institutes of Health (NIH). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC.

- Doc Brown's Advanced Organic Chemistry. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane.

- MDPI. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates.

- ResearchGate. Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications | Request PDF.

Sources

- 1. radtech.org [radtech.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-ethyl-3-ethynyloxetane (C7H10O) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE / Journal of Macromolecular Science, Part A, 2002 [sci-hub.box]

- 11. 3-Ethyl-3[[(3-ethyloxetane-3-yl)methoxy]methyl]oxetane [myskinrecipes.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-3-ethynyloxetane

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 3-Ethyl-3-ethynyloxetane. Given the absence of published experimental spectra for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a detailed and reliable spectroscopic profile. The guide is designed to serve as an essential reference for the identification, characterization, and quality control of 3-Ethyl-3-ethynyloxetane in research and development settings. Included are detailed, field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

3-Ethyl-3-ethynyloxetane is a unique small molecule featuring a strained four-membered oxetane ring substituted with both an ethyl and a terminal ethynyl group at the C3 position. This combination of a reactive strained ether and a versatile alkyne functional group makes it an attractive building block in medicinal chemistry and materials science. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility, while the terminal alkyne is amenable to a wide array of chemical modifications, most notably "click" chemistry reactions.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of such a novel compound. This guide provides the predicted spectroscopic signatures that are crucial for any researcher working with or synthesizing 3-Ethyl-3-ethynyloxetane.

Molecular Structure

The structure of 3-Ethyl-3-ethynyloxetane, with the IUPAC name of 3-ethyl-3-ethynyloxetane, is presented below. The atom numbering is provided for clarity in the subsequent NMR assignments.

Caption: Molecular structure of 3-Ethyl-3-ethynyloxetane with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are detailed below. Predictions are based on established chemical shift theory and comparison with related structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals. The protons on the oxetane ring (C2 and C4) are diastereotopic due to the chiral center at C3, and are therefore expected to have different chemical shifts and show geminal coupling.

| Proton Label (Atom) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H (C8) | ~2.5 | Singlet (s) | 1H | Acetylenic proton |

| Hc, Hd (C4) | ~4.6 | Multiplet (m) | 2H | Oxetane methylene |

| Ha, Hb (C2) | ~4.5 | Multiplet (m) | 2H | Oxetane methylene |

| He, Hf (C5) | ~1.9 | Quartet (q) | 2H | Ethyl methylene |

| H (C6) | ~1.0 | Triplet (t) | 3H | Ethyl methyl |

Causality and Insights:

-

Acetylenic Proton: The signal for the terminal alkyne proton is characteristically found in the δ 2.0-3.0 ppm range. Its chemical shift is influenced by the magnetic anisotropy of the triple bond[1][2].

-

Oxetane Protons: The protons on the oxetane ring are significantly deshielded due to the electronegativity of the adjacent oxygen atom, placing them in the δ 4.5-4.8 ppm region. The expected complex multiplet arises from both geminal and vicinal coupling. Data for the analogous 3-ethyl-3-hydroxymethyloxetane shows oxetane protons in a similar region[3].

-

Ethyl Group: The ethyl group protons will display a classic quartet-triplet pattern. The methylene (quartet) is adjacent to the quaternary carbon and is expected around δ 1.9 ppm, while the terminal methyl (triplet) will be further upfield around δ 1.0 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique carbon signals.

| Carbon Label (Atom) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C8 | ~70 | Acetylenic carbon (-C≡C -H) |

| C7 | ~85 | Acetylenic carbon (-C ≡C-H) |

| C2 / C4 | ~78 | Oxetane methylene carbons |

| C3 | ~40 | Quaternary carbon |

| C5 | ~30 | Ethyl methylene carbon |

| C6 | ~8 | Ethyl methyl carbon |

Causality and Insights:

-

Alkynyl Carbons: The sp-hybridized carbons of the terminal alkyne have characteristic shifts, with the internal carbon (C7) being more deshielded than the terminal one (C8)[1].

-

Oxetane Carbons: The C2 and C4 carbons are equivalent by symmetry and are shifted significantly downfield (~78 ppm) due to the direct attachment to oxygen.

-

Quaternary Carbon: The C3 carbon, substituted with four other carbons, is expected to appear around δ 40 ppm. Its exact shift is sensitive to the strain of the oxetane ring.

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule. The predicted spectrum for 3-Ethyl-3-ethynyloxetane will be dominated by vibrations from the alkyne and the oxetane ether linkage.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic - ethyl) |

| ~2120 | Weak-Medium | C≡C stretch (terminal alkyne) |

| ~980 | Strong | C-O-C asymmetric stretch (oxetane ring) |

Causality and Insights:

-

Alkyne Vibrations: The two most diagnostic peaks for a terminal alkyne are the ≡C-H stretch and the C≡C triple bond stretch. The former is a very sharp and strong band around 3300 cm⁻¹, making it easy to identify. The C≡C stretch is often weak but appears in a relatively clean region of the spectrum[2].

-

Oxetane Ring Stretch: The C-O-C stretching vibration of the strained oxetane ring is expected to be a strong band around 980 cm⁻¹. This is a characteristic absorption for the oxetane functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This modern technique requires minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum (16-32 scans) to capture atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a single drop of neat liquid 3-Ethyl-3-ethynyloxetane directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum using the same number of scans as the background.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR absorption profile. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. The data presented here is based on Electron Ionization (EI) MS.

Molecular Formula: C₇H₁₀O Monoisotopic Mass: 110.0732 u[4]

| Predicted m/z | Possible Ion Structure/Formula | Fragmentation Pathway |

| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |

| 95 | [C₆H₇O]⁺ | M⁺ - CH₃ (Loss of methyl from ethyl) |

| 81 | [C₅H₅O]⁺ | M⁺ - C₂H₅ (Loss of ethyl group, α-cleavage) |

| 82 | [C₅H₆O]⁺ | Ring fragmentation |

| 57 | [C₄H₉]⁺ | Cleavage leading to tert-butyl cation rearrangement |

Causality and Insights: The most likely fragmentation pathway for cyclic ethers involves α-cleavage, where the bond adjacent to the oxygen atom breaks. For 3-Ethyl-3-ethynyloxetane, the most favorable α-cleavage would be the loss of the larger alkyl substituent, the ethyl group, to form a stabilized oxonium ion.

Caption: Plausible fragmentation pathway via loss of the ethyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust framework for the unambiguous identification of 3-Ethyl-3-ethynyloxetane. The key identifying features are:

-

¹H NMR: A characteristic singlet for the acetylenic proton around δ 2.5 ppm and two multiplets for the diastereotopic oxetane protons above δ 4.5 ppm.

-

¹³C NMR: Two distinct sp-hybridized carbon signals between δ 70-90 ppm and the downfield oxetane carbon signal around δ 78 ppm.

-

IR: A sharp, strong ≡C-H stretch at ~3300 cm⁻¹ and a strong C-O-C ether stretch near 980 cm⁻¹.

-

MS: A molecular ion peak at m/z 110, with a prominent fragment at m/z 81 corresponding to the loss of an ethyl group.

This predicted dataset, grounded in established spectroscopic principles, serves as a reliable benchmark for researchers engaged in the synthesis and application of this promising chemical entity.

References

[5] Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. Retrieved from [Link] [1] OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link] Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link] [6] PubChem. (n.d.). 3-ethyl-3-ethynyloxetane. Retrieved from [Link] [7] ResearchGate. (n.d.). Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane. Retrieved from [Link] [8] University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-ethyl-3-ethynyloxetane (C7H10O) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition Pathways of 3-Ethyl-3-ethynyloxetane: A Mechanistic Whitepaper

An In-Depth Technical Guide

Abstract

3-Ethyl-3-ethynyloxetane is a functionalized four-membered cyclic ether with significant potential as a monomer for advanced polyether synthesis. The presence of a reactive ethynyl group offers a versatile handle for post-polymerization modifications, such as cross-linking or click chemistry applications. However, the inherent ring strain of the oxetane moiety, combined with the energetic potential of the alkyne group, makes a thorough understanding of its thermal stability and decomposition mechanisms paramount for safe handling, storage, and processing. This guide provides a detailed analysis of the predicted thermal behavior of 3-Ethyl-3-ethynyloxetane, postulating a competitive dual-pathway model based on extensive data from analogous structures. We explore the mechanisms of cationic ring-opening polymerization (CROP) and unimolecular ring fragmentation, detailing the expected decomposition products and thermal signatures. Furthermore, we present a comprehensive experimental protocol for definitive characterization using modern thermal analysis techniques.

Introduction: The Promise and Peril of a Functional Monomer

Oxetane-based polymers are a cornerstone of modern materials science, particularly in the field of energetic binders for propellants and explosives.[1][2] Monomers like 3-nitratomethyl-3-methyloxetane (NIMMO) and 3-azidomethyl-3-methyloxetane (AMMO) are prized for their ability to form high-performance polyether networks.[3][4] 3-Ethyl-3-ethynyloxetane (structure identified in PubChem[5]) represents a strategic evolution in this class, replacing traditional energetic groups with a versatile ethynyl functionality. This substitution opens avenues for creating highly cross-linked, thermally robust polymers through alkyne-specific reactions post-polymerization.

However, the utility of any monomer is intrinsically linked to its thermal stability. The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for ring-opening, a process that can be initiated thermally.[6] This guide dissects the two most probable competing thermal decomposition pathways for 3-Ethyl-3-ethynyloxetane:

-

Pathway A: Thermally initiated Cationic Ring-Opening Polymerization (CROP), leading to the formation of poly(3-Ethyl-3-ethynyloxetane).

-

Pathway B: Unimolecular thermal fragmentation of the oxetane ring.

Understanding the conditions that favor each pathway is critical for controlling its reactivity and ensuring its safe application.

Pathway A: Cationic Ring-Opening Polymerization (CROP)

The most common reaction pathway for oxetanes, especially in the presence of acidic impurities or catalysts, is Cationic Ring-Opening Polymerization (CROP).[1][7] This process is often highly exothermic and can proceed rapidly once initiated.

Mechanism of Polymerization

The polymerization proceeds via a well-established multi-step mechanism, typically initiated by a protonic or Lewis acid.[1][8]

-

Initiation: An acidic species (H⁺), which can be from an added catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or trace impurities like water, protonates the highly basic oxygen atom of the oxetane ring.[1][6] This creates a secondary oxonium ion.

-

Propagation: A second monomer molecule acts as a nucleophile, attacking one of the α-carbons of the activated (protonated) oxetane. This opens the ring and transfers the positive charge to the newly added unit, propagating the polymer chain. This step is the primary exothermic event observed in thermal analysis.

-

Chain Transfer & Termination: The polymerization can be terminated by reaction with a nucleophile (like water or an alcohol) or through chain transfer reactions, which can influence the final molecular weight and structure of the polymer.[9]

The following diagram illustrates the fundamental steps of the CROP mechanism.

Caption: Cationic Ring-Opening Polymerization (CROP) mechanism for 3-Ethyl-3-ethynyloxetane.

Thermal Signature of CROP

In a Differential Scanning Calorimetry (DSC) experiment, CROP would be observed as a sharp, strong exothermic peak without an associated mass loss in a simultaneous Thermogravimetric Analysis (TGA). The temperature of this exotherm indicates the onset of polymerization.

Pathway B: Unimolecular Ring Fragmentation

In the absence of acidic initiators and at sufficiently high temperatures, a direct thermal decomposition of the monomer can occur. Research on the gas-phase thermal decomposition of structurally similar compounds, namely 3-ethyl-3-methyloxetane and 3,3-diethyloxetane, provides a compelling model for this pathway.[10]

Mechanism of Fragmentation

This decomposition is a homogeneous, first-order, unimolecular reaction proposed to proceed through a biradical intermediate.[10]

-

Homolytic Cleavage: Thermal energy induces the homolytic cleavage of one of the C-O bonds in the oxetane ring, forming a diradical species.

-

Rearrangement and Scission: The diradical undergoes a rapid rearrangement and β-scission, leading to the formation of two stable, smaller molecules: an alkene and formaldehyde.

For 3-Ethyl-3-ethynyloxetane, this mechanism would yield 2-ethynylbut-1-ene and formaldehyde .

Caption: Proposed unimolecular fragmentation pathway via a biradical intermediate.

Thermal Signature of Fragmentation

This decomposition pathway would be characterized by a significant mass loss in the TGA corresponding to the release of the gaseous fragmentation products. The corresponding DSC signal would likely be endothermic, reflecting the energy required to break the C-O and C-C bonds, although this could be complicated by secondary reactions of the products.

The Role of the Ethynyl Side Group

The ethynyl group is not an inert spectator. At elevated temperatures, terminal alkynes can undergo highly exothermic reactions, such as cyclotrimerization to form substituted benzene rings or radical-chain polymerization. This reactivity introduces a third dimension to the thermal behavior:

-

During CROP (Pathway A): The ethynyl groups become pendant functionalities on the polyether backbone. At higher temperatures, these groups could cross-link, leading to a secondary, high-temperature exothermic event in the DSC and a significant increase in the thermal stability of the final char residue.

-

During Fragmentation (Pathway B): The product, 2-ethynylbut-1-ene, is also thermally reactive. Its subsequent decomposition or polymerization could contribute complex signals to the thermal analysis data at higher temperatures.

Recommended Experimental Characterization Protocol

To definitively elucidate the thermal behavior of 3-Ethyl-3-ethynyloxetane and validate the proposed pathways, a systematic experimental approach is required. Simultaneous thermal analysis (STA), which combines TGA and DSC, coupled with Evolved Gas Analysis (EGA), is the gold standard.[11]

Workflow for Thermal Analysis

Caption: Experimental workflow for the comprehensive thermal analysis of the title compound.

Step-by-Step Methodology

-

System Calibration: Ensure the TGA balance and DSC temperature/enthalpy signals are calibrated using certified reference materials. Perform a baseline run with an empty crucible to correct for instrument drift.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Ethyl-3-ethynyloxetane into an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Purge Gas: Use an inert atmosphere, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative side reactions.

-

Heating Rate: A rate of 10°C/min provides a good balance between resolution and experimental time.[12]

-

Temperature Range: Heat from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Acquisition: Record the sample mass (TGA), differential heat flow (DSC), and evolved gas signals (EGA, e.g., Mass Spectrometry) simultaneously as a function of temperature.

-

Evolved Gas Analysis (EGA): The key to distinguishing the pathways lies in identifying the evolved gases.

-

Pathway A Confirmation: The primary evolved gas would be the monomer itself (m/z = 110.07) from evaporation before polymerization, followed by decomposition products of the polymer at much higher temperatures.

-

Pathway B Confirmation: The definitive signal would be the detection of formaldehyde (m/z = 30) and 2-ethynylbut-1-ene (m/z = 78.05) co-evolving during the primary mass loss event.

-

Data Interpretation and Expected Results

The results from the STA-EGA experiment will provide a clear fingerprint of the decomposition mechanism. The following table summarizes the expected quantitative data and their interpretation.

| Parameter | Expected Observation for Pathway A (CROP) | Expected Observation for Pathway B (Fragmentation) | Causality & Significance |

| DSC Exotherm (low temp) | Strong, sharp exotherm (~150-250°C) | Absent or minor | Indicates the exothermic ring-opening polymerization. Its enthalpy (ΔH) quantifies the energy released. |

| TGA Mass Loss (low temp) | No significant mass loss associated with the initial exotherm | A distinct mass loss step concurrent with a thermal event | Confirms that the initial event is polymerization (no mass loss) versus fragmentation (mass loss). |

| TGA Onset Temp. (T_onset) | High (>250°C), corresponding to polymer degradation | Lower, corresponding to monomer decomposition | The thermal stability of the resulting polymer is expected to be higher than that of the monomer. |

| Evolved Gas (m/z=30) | Absent during initial thermal events | Present and correlated with the main mass loss step | The presence of formaldehyde is the "smoking gun" for the unimolecular fragmentation pathway.[10] |

| Final Char Residue @ 600°C | Potentially high (>10%) due to alkyne cross-linking | Low (<5%) | A high char yield suggests the formation of a stable, cross-linked polymer network at high temperatures. |

Conclusion

The thermal behavior of 3-Ethyl-3-ethynyloxetane is predicted to be a competition between two distinct mechanisms: cationic ring-opening polymerization and unimolecular ring fragmentation. The dominant pathway will likely be dictated by the purity of the sample, with trace acidic impurities favoring the lower-temperature, exothermic polymerization route. In contrast, a highly pure sample under neutral conditions is more likely to follow the higher-temperature fragmentation pathway.

The presence of the thermally reactive ethynyl group adds a layer of complexity, offering a route to high-char-yield, cross-linked materials but also contributing to the overall energy release during decomposition. Definitive characterization via STA-EGA is essential to validate these hypotheses and establish safe operating limits for this promising functional monomer. The experimental protocol and interpretive framework provided in this guide offer a clear and robust path for researchers to undertake this critical analysis.

References

- Defence Science and Technology Organisation. (n.d.). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DTIC.

- Manser, G. E. (n.d.).

- Latypov, T., et al. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. PMC, NIH.

- Klapötke, T. M. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.

- Born, M., et al. (2021). 3,3-Dinitratooxetane – an important leap towards energetic oxygen-rich monomers and polymers. RSC Publishing.

- R-TECH Materials. (2023).

- Penczek, S., et al. (2004). Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane. Journal of Polymer Science Part A: Polymer Chemistry.

- Unknown Author. (n.d.). Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer.

- Mettler Toledo. (n.d.).

- Wu, S., et al. (n.d.). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech.

- Unknown Author. (n.d.). Thermal Analysis for Polymers. Scribd.

- Netzsch. (n.d.).

- Holbrook, K. A., & Scott, R. A. (1975). Thermal decomposition of 3-ethyl-3-methyloxetan and 3,3-diethyloxetan. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

- National Center for Biotechnology Information. (n.d.). 3-ethyl-3-ethynyloxetane. PubChem.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Xu, J., Zou, Y.-F., & Pan, C.-Y. (2002). STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Journal of Macromolecular Science, Part A.

- Słonecki, J., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)

- BenchChem. (2025).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3-Dinitratooxetane – an important leap towards energetic oxygen-rich monomers and polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - 3-ethyl-3-ethynyloxetane (C7H10O) [pubchemlite.lcsb.uni.lu]

- 6. radtech.org [radtech.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition of 3-ethyl-3-methyloxetan and 3,3-diethyloxetan - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. nexus-analytics.com.my [nexus-analytics.com.my]

- 12. blog.kohan.com.tw [blog.kohan.com.tw]

An In-depth Technical Guide to the Potential Applications of Novel Ethynyl-Functionalized Oxetanes

Foreword: Unlocking New Chemical Space with Hybrid Architectures

For the discerning researcher in drug discovery and materials science, the quest for novel molecular scaffolds that offer a unique confluence of properties is perpetual. We stand at an exciting juncture where the strategic combination of distinct functional motifs can unlock unprecedented chemical space and functional advantages. This guide delves into the synthesis and burgeoning applications of one such hybrid architecture: ethynyl-functionalized oxetanes.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to impart favorable physicochemical properties to parent molecules.[1][2][3] Its inherent polarity and three-dimensional structure can enhance aqueous solubility, improve metabolic stability, and serve as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyls.[4][5] When this privileged scaffold is adorned with an ethynyl group—a versatile handle for a myriad of chemical transformations—a powerful new building block for molecular innovation is born.

This technical guide will provide an in-depth exploration of the synthesis of key ethynyl-functionalized oxetane precursors and illuminate their transformative potential in click chemistry, polymer science, and as strategic building blocks in medicinal chemistry. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed experimental protocols, empowering you to harness the unique capabilities of these remarkable compounds in your own research endeavors.

I. The Strategic Advantage of Ethynyl-Functionalized Oxetanes

The fusion of the oxetane ring and the ethynyl group creates a synergistic entity with a compelling set of attributes for the modern chemist.

Physicochemical Benefits of the Oxetane Core:

-

Enhanced Solubility: The polar nature of the ether linkage within the strained four-membered ring significantly increases the aqueous solubility of molecules, a critical parameter in drug development.[4]

-

Metabolic Stability: The oxetane motif is generally resistant to metabolic degradation, offering a strategy to block metabolically labile sites within a drug candidate.[5]

-

Three-Dimensionality: The puckered conformation of the oxetane ring introduces valuable sp³ character, moving away from the flat, aromatic structures that have traditionally dominated medicinal chemistry and often leading to improved target engagement.[5]

-

Bioisosterism: Oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups, allowing for the fine-tuning of a molecule's properties without drastically altering its core structure.[6]

The Versatility of the Ethynyl Functional Handle:

The terminal alkyne of the ethynyl group is a gateway to a vast array of chemical transformations, most notably:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and bioorthogonal method for ligating molecules.[7][8]

-

Sonogashira Coupling: This powerful cross-coupling reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8]

-

Polymerization: The ethynyl group can participate in various polymerization reactions, either as a monomer or as a pendant group for post-polymerization modification.

The combination of these features in a single molecule, the ethynyl-functionalized oxetane, provides a powerful platform for the modular construction of complex molecules with desirable pharmaceutical and material properties.

II. Synthesis of a Key Building Block: 3-Ethynyl-3-(hydroxymethyl)oxetane

A reliable and scalable synthesis of a versatile ethynyl-functionalized oxetane building block is paramount for its widespread application. Here, we detail a robust protocol for the preparation of 3-ethynyl-3-(hydroxymethyl)oxetane, starting from the readily available 2,2-bis(bromomethyl)propane-1,3-diol.

Workflow for the Synthesis of 3-Ethynyl-3-(hydroxymethyl)oxetane

Caption: Synthetic pathway to 3-ethynyl-3-(hydroxymethyl)oxetane.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(Bromomethyl)oxetan-3-yl)methanol [1]

-

To a solution of sodium ethoxide (NaOEt) in ethanol (prepared by cautiously adding sodium metal to anhydrous ethanol), add 2,2-bis(bromomethyl)propane-1,3-diol (1.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with aqueous HCl.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (DCM), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford crude 3-(bromomethyl)oxetan-3-yl)methanol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-(Azidomethyl)oxetan-3-yl)methanol [9]

-

Dissolve 3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)oxetan-3-yl)methanol, which can often be used in the next step without further purification.

Step 3: Staudinger Reduction to 3-(Aminomethyl)oxetan-3-yl)methanol

-

Dissolve 3-(azidomethyl)oxetan-3-yl)methanol (1.0 eq) in tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise at room temperature. Vigorous nitrogen evolution will be observed.

-

Stir the reaction mixture at room temperature overnight.

-

Add water to the reaction mixture and stir for an additional 6 hours to hydrolyze the intermediate iminophosphorane.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to isolate the desired amine.

Step 4: Conversion to 3-Ethynyl-3-(hydroxymethyl)oxetane via Seyferth-Gilbert Homologation

-

Oxidation to the Aldehyde: To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO). After a brief stirring period, add a solution of 3-(aminomethyl)oxetan-3-yl)methanol (1.0 eq) in DCM. Stir for 30 minutes, then add triethylamine (Et₃N). Allow the reaction to warm to room temperature.

-

Ohira-Bestmann Reaction: To a solution of the crude aldehyde from the previous step in methanol, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and potassium carbonate (K₂CO₃). Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield 3-ethynyl-3-(hydroxymethyl)oxetane.

III. Applications in "Click" Chemistry: The Gateway to Triazole-Linked Oxetanes

The terminal alkyne of ethynyl-functionalized oxetanes is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, connecting the oxetane moiety to other molecules of interest.

General Reaction Scheme: CuAAC of an Ethynyl-Oxetane

Caption: General scheme for the CuAAC reaction with an ethynyl-oxetane.

Exemplary Protocol: Synthesis of a Benzyl-Triazole-Linked Oxetane

This protocol demonstrates the coupling of 3-ethynyl-3-methyloxetane with benzyl azide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Ethynyl-3-methyloxetane | 96.13 | 96 mg | 1.0 | 1.0 |

| Benzyl azide | 133.15 | 146 mg | 1.1 | 1.1 |

| Copper(II) sulfate pentahydrate | 249.69 | 2.5 mg | 0.01 | 0.01 |

| Sodium ascorbate | 198.11 | 4.0 mg | 0.02 | 0.02 |

| tert-Butanol/Water (1:1) | - | 5 mL | - | - |

Procedure:

-

In a vial, dissolve 3-ethynyl-3-methyloxetane and benzyl azide in the t-butanol/water mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours, and its progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-(3-methyloxetan-3-yl)-1H-1,2,3-triazole.

Causality in Protocol Design:

-

The use of a copper(II) salt with a reducing agent (sodium ascorbate) is a common and convenient method to generate the active Cu(I) catalyst in situ.[7]

-

A slight excess of the azide component is often used to ensure complete consumption of the alkyne.

-

The t-butanol/water solvent system is effective for dissolving both the organic substrates and the inorganic catalyst salts.

IV. Polymer Chemistry: Crafting Novel Oxetane-Functionalized Materials

Ethynyl-functionalized oxetanes offer intriguing possibilities in polymer science. They can be employed in two primary strategies:

-

Ring-Opening Polymerization (ROP) of Ethynyl-Oxetane Monomers: This approach creates a polyether backbone with pendant ethynyl groups, which can be further functionalized post-polymerization using click chemistry.

-

"Clicking" Oxetanes onto a Polymer Backbone: An ethynyl-oxetane can be attached to a polymer chain that has been pre-functionalized with azide groups.

Ring-Opening Polymerization of Hydroxymethyl-Substituted Oxetanes

The cationic ring-opening polymerization of monomers like 3-ethyl-3-(hydroxymethyl)oxetane is a well-established method for producing hyperbranched polyethers.[10][11] This methodology can be adapted for ethynyl-containing analogs.

General Polymerization Scheme:

Caption: Cationic ring-opening polymerization of an ethynyl-oxetane monomer.

Experimental Considerations for ROP:

-

Initiator: Cationic initiators such as boron trifluoride etherate (BF₃·OEt₂) are commonly used.[11]

-

Solvent: Anhydrous chlorinated solvents like dichloromethane are suitable.

-

Temperature: The polymerization is typically conducted at elevated temperatures.

-

Quenching: The polymerization is terminated by the addition of a nucleophilic species, such as methanol or ammonia.

The resulting polymer, possessing a polyether backbone and pendant ethynyl groups, is a versatile platform for further modification via CuAAC, allowing for the attachment of a wide range of functionalities.

V. Medicinal Chemistry: Building Blocks for Bioactive Molecules

The unique combination of properties offered by ethynyl-functionalized oxetanes makes them highly attractive building blocks in drug discovery. The oxetane moiety can enhance the "drug-likeness" of a molecule, while the ethynyl group serves as a versatile point of attachment or a key pharmacophoric element.

Applications in Drug Design:

-

Fragment-Based Drug Discovery (FBDD): Ethynyl-oxetanes can serve as novel fragments for screening against biological targets. The oxetane provides a desirable 3D vector for exploration of protein binding pockets, and the ethynyl group can be used to elaborate the fragment into a more potent lead compound.[12]

-

Bioconjugation and Probe Development: The ethynyl group is a bioorthogonal handle that can be used to attach the oxetane-containing molecule to biomolecules such as proteins or nucleic acids. This is invaluable for target identification and validation studies.

-

Linker Chemistry in PROTACs and ADCs: The rigid nature of the ethynyl group and the favorable properties of the oxetane make this combination a promising component of linkers in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Example of a Triazole-Linked Bioactive Scaffold:

The triazole ring formed via the click reaction of an ethynyl-oxetane is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other non-covalent interactions within a protein binding site, contributing to the overall affinity of the molecule.[13]

VI. Conclusion and Future Outlook

Ethynyl-functionalized oxetanes represent a class of molecular building blocks with immense potential across a spectrum of chemical sciences. The convergence of the advantageous physicochemical properties of the oxetane ring with the synthetic versatility of the ethynyl group provides a powerful toolkit for the creation of novel molecules with tailored functions.

As synthetic methodologies for these compounds become more refined and accessible, we anticipate their increased adoption in:

-

Drug Discovery: The development of new therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

-

Materials Science: The creation of advanced polymers with tunable properties for applications in coatings, adhesives, and electronics.

-

Chemical Biology: The design of sophisticated chemical probes for elucidating complex biological processes.

The exploration of ethynyl-functionalized oxetanes is still in its early stages, and the full extent of their utility is yet to be realized. It is our hope that this guide will serve as a valuable resource and a catalyst for further innovation in this exciting and promising area of chemical research.

References

-

Bednarczyk, P., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers (Basel), 12(1), 199. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Dong, J., et al. (2023). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 43(1), 1-20. [Link]

-

Gao, Y., et al. (2010). Synthesis of 3-Azidomethyl-3-Methyloxetane. 2010 International Conference on Mechanic Automation and Control Engineering, 431-433. [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 1952-1966. [Link]

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210-216. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Javed, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Reddy, D. S., et al. (2018). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. International Journal of Chemical and Pharmaceutical Sciences, 9(2), 1-4. [Link]

-

Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

-

Xu, J., Zou, Y.-F., & Pan, C.-Y. (2002). STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Journal of Macromolecular Science, Part A, 39(5), 431–445. [Link]

-

Zhang, L., et al. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity, e202400637. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. radtech.org [radtech.org]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE / Journal of Macromolecular Science, Part A, 2002 [sci-hub.box]

- 12. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 13. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Oxetane Ring: A Technical Guide to the Discovery and Synthesis of Novel Monomers for Advanced Applications

Foreword: The Four-Membered Ring's Renaissance

In the landscape of modern chemistry, the oxetane ring, a seemingly simple four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of innovation in medicinal chemistry and materials science.[1][2][3] Its unique combination of stability and reactivity, once a synthetic challenge, is now a sought-after feature for designing next-generation pharmaceuticals and high-performance polymers.[1][2][3] The inherent ring strain of approximately 107 kJ/mol not only provides a thermodynamic driving force for ring-opening polymerization but also imparts valuable physicochemical properties when incorporated into small molecules.[4][5] This guide offers a comprehensive exploration of the discovery and synthesis of novel oxetane-based monomers, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the potential of this remarkable heterocycle.

The Oxetane Moiety: A Paradigm Shift in Molecular Design

The strategic incorporation of the oxetane motif into molecular scaffolds has proven to be a transformative approach, particularly in drug discovery.[6][7] Its compact, rigid, and polar nature allows it to serve as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][8][9] This substitution can lead to significant improvements in a compound's pharmacological profile.

Physicochemical Property Modulation

The introduction of an oxetane ring can profoundly influence key "drug-like" properties:[1][6][10]

-

Enhanced Aqueous Solubility: The polar ether linkage within the strained ring system can dramatically improve a molecule's solubility, a critical factor for bioavailability.[1][11]

-

Reduced Lipophilicity: In an era where high lipophilicity is a common cause of drug candidate failure, the oxetane moiety offers a means to increase polarity without adding significant molecular weight.[1][9]

-

Metabolic Stability: Oxetanes often exhibit greater resistance to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.[1][9][11]

-

Basicity Attenuation: The electron-withdrawing nature of the oxetane can reduce the basicity of adjacent nitrogen atoms, a valuable tool for fine-tuning pKa and avoiding off-target interactions.[8][10]

Conformational Rigidity and Vectorial Orientation

The constrained, puckered conformation of the oxetane ring introduces a degree of rigidity into otherwise flexible molecules.[8] This can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. Furthermore, the defined geometry of substituted oxetanes provides precise vectors for directing substituents into specific regions of a binding pocket.